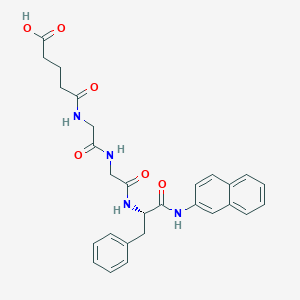
Glutaryl-Gly-Gly-Phe-betaNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glutaryl-Gly-Gly-Phe-betaNA: is a synthetic peptide derivative with the molecular formula C28H30N4O6 and a molecular weight of 518.56 g/mol . N-glutaryl-Gly-Gly-Phe-beta-naphthylamide and is used in various biochemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glutaryl-Gly-Gly-Phe-betaNA typically involves the stepwise coupling of amino acids and peptide fragments. The process begins with the protection of functional groups to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) . The peptide chain is elongated by sequentially adding amino acids, followed by deprotection steps to remove the protecting groups. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. These machines automate the repetitive steps of coupling and deprotection, ensuring high yield and purity. The synthesized peptide is then subjected to rigorous quality control measures, including mass spectrometry and HPLC, to confirm its identity and purity .
Chemical Reactions Analysis
Types of Reactions: Glutaryl-Gly-Gly-Phe-betaNA undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds in this compound can be hydrolyzed by proteolytic enzymes, resulting in the cleavage of the peptide into smaller fragments.
Oxidation: The phenylalanine residue in the peptide can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Substitution: The naphthylamide group can participate in substitution reactions with nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using proteases such as chymotrypsin .
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) .
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Smaller peptide fragments and free amino acids.
Oxidation: Oxidized phenylalanine derivatives.
Substitution: Substituted naphthylamide derivatives.
Scientific Research Applications
Chemistry: Glutaryl-Gly-Gly-Phe-betaNA is used as a substrate in enzymatic assays to study the activity of proteolytic enzymes such as chymotrypsin . It serves as a model compound to investigate peptide bond cleavage and enzyme kinetics.
Biology: In biological research, this compound is used to study protein-protein interactions and peptide-based drug delivery systems. It is also employed in the development of peptide-based inhibitors for various enzymes .
Medicine: It is used in the design of prodrugs and peptide mimetics for targeted drug delivery .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also employed in the synthesis of peptide-based catalysts for chemical reactions .
Mechanism of Action
The mechanism of action of Glutaryl-Gly-Gly-Phe-betaNA involves its interaction with specific enzymes and receptors. The peptide binds to the active site of proteolytic enzymes, leading to the cleavage of the peptide bond and the release of the naphthylamide group . This interaction is mediated by hydrogen bonding and hydrophobic interactions between the peptide and the enzyme’s active site residues .
Comparison with Similar Compounds
Glutaryl-Gly-Gly-Phe-betaNA: is similar to other peptide substrates such as N-glutaryl-Gly-Gly-Phe-β-naphthylamide and N-glutaryl-Gly-Gly-Phe-βNA .
N-glutaryl-Gly-Gly-Phe-β-naphthylamide: This compound has a similar structure and is used in similar enzymatic assays.
N-glutaryl-Gly-Gly-Phe-βNA: Another peptide substrate with comparable applications in biochemical research.
Uniqueness: this compound is unique due to its specific sequence and the presence of the naphthylamide group, which makes it a valuable tool for studying enzyme kinetics and peptide-based drug design.
Properties
Molecular Formula |
C28H30N4O6 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
5-[[2-[[2-[[(2S)-1-(naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H30N4O6/c33-24(11-6-12-27(36)37)29-17-25(34)30-18-26(35)32-23(15-19-7-2-1-3-8-19)28(38)31-22-14-13-20-9-4-5-10-21(20)16-22/h1-5,7-10,13-14,16,23H,6,11-12,15,17-18H2,(H,29,33)(H,30,34)(H,31,38)(H,32,35)(H,36,37)/t23-/m0/s1 |
InChI Key |
SCRMMJVITKQLCL-QHCPKHFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CNC(=O)CNC(=O)CCCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CNC(=O)CNC(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















